N-(2-aminophenyl)pentanamide

Description

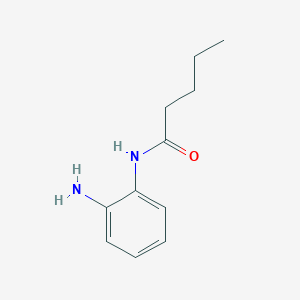

N-(2-Aminophenyl)pentanamide is an organic compound featuring a pentanamide group linked to a 2-aminophenyl moiety. The compound’s structure combines a hydrophobic pentanoyl chain with a polar aromatic amine group, which may influence solubility, bioavailability, and biological activity.

Properties

CAS No. |

52905-01-8 |

|---|---|

Molecular Formula |

C11H16N2O |

Molecular Weight |

192.26 g/mol |

IUPAC Name |

N-(2-aminophenyl)pentanamide |

InChI |

InChI=1S/C11H16N2O/c1-2-3-8-11(14)13-10-7-5-4-6-9(10)12/h4-7H,2-3,8,12H2,1H3,(H,13,14) |

InChI Key |

OJPUMSJVKOFUNJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)NC1=CC=CC=C1N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method for synthesizing N-(2-aminophenyl)pentanamide involves the reaction of N-(2-aminophenyl)benzamide with phenyl isocyanate. This process includes a sequential nucleophilic/intramolecular addition followed by transamidation . The reaction is typically carried out under controlled conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminophenyl)pentanamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogens (e.g., chlorine) in the presence of a catalyst or under UV light.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2-aminophenyl)pentanamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-aminophenyl)pentanamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-Methoxyphenyl)Pentanamide

Structural Differences :

- Substituent Position: The methoxy group in the para position (N-(4-methoxyphenyl)pentanamide) versus the amino group in the ortho position (N-(2-aminophenyl)pentanamide) alters electronic effects and steric hindrance.

Pharmacological Properties :

- Anthelmintic Activity : N-(4-methoxyphenyl)pentanamide exhibits time- and concentration-dependent activity against Toxocara canis, comparable to albendazole but with lower cytotoxicity. At 50 mM, it immobilizes larvae within 48 hours and achieves 100% mortality at 72 hours, slightly slower than albendazole .

- Drug-Likeness : Predictions using SwissADME indicate compliance with Lipinski’s rule of five, high gastrointestinal absorption, and blood-brain barrier penetration. Its topological polar surface area (TPSA) of 46.3 Ų and logP of 2.5 suggest balanced hydrophilicity and lipophilicity .

Sulfonamide-Linked Pentanamide Derivatives

Examples :

- N4-Valeroylsulfathiazole (N-[4-[(2-thiazolylamino)sulfonyl]phenyl]pentanamide): Exhibits antitubercular activity.

- N4-Valeroylsulfamerazine (N-[4-[[(4-methyl-2-pyrimidinyl)amino]sulfonyl]phenyl]pentanamide): Synthesized with yields up to 96% .

Key Differences :

- Functional Groups : Sulfonamide linkages introduce sulfonyl (-SO₂NH-) groups, enhancing hydrogen-bonding capacity and metabolic stability compared to simple amides.

- Activity: These derivatives target bacterial enzymes (e.g., dihydropteroate synthase), whereas this compound’s mechanism (if anthelmintic) might involve tubulin disruption, akin to benzimidazoles .

Piperazine-Modified Pentanamides

Examples :

Key Differences :

Data Tables

Table 1: Comparative Physicochemical Properties

| Property | N-(4-Methoxyphenyl)Pentanamide | Albendazole | N4-Valeroylsulfathiazole |

|---|---|---|---|

| Molecular Weight (Da) | 223.3 | 265.3 | 355.4 |

| LogP | 2.5 | 3.1 | 1.8 |

| TPSA (Ų) | 46.3 | 75.7 | 118.5 |

| Water Solubility (mg/L) | 0.03 | 0.01 | 0.12 |

| CYP Inhibition | Yes | Yes | No |

| Synthesis Yield (%) | 69 | 35 | 96 |

Sources:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.